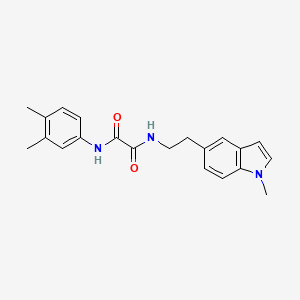
N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, also known as DIMBOA-OXA, is a compound that has gained a lot of attention in the scientific community due to its potential therapeutic properties. This compound belongs to the family of benzoxazinoids, which are secondary metabolites found in plants.
Scientific Research Applications
Medicinal Chemistry Applications
- Receptor Binding and Agonist Activity : Research highlights the synthesis and testing of compounds with similarities to "N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide" for their binding affinities to certain receptors and intrinsic efficacy in vitro, indicating potential applications in designing receptor-specific agonists or antagonists (Barf et al., 1996).
Organic Synthesis and Chemistry
- Novel Synthetic Methods : Innovations in synthetic chemistry have been demonstrated, including the development of new synthetic approaches to oxalamides, showcasing the compound's utility as an intermediate in organic synthesis (Mamedov et al., 2016).
- Catalytic Applications : The utility of similar compounds as effective ligands in catalytic coupling reactions has been shown, which could advance the synthesis of complex organic molecules (Chen et al., 2023).
Molecular and Structural Studies
- Polymorphism and Solid-State Characterization : Investigations into the polymorphic forms of related compounds provide insights into their solid-state properties, which are critical for the development of pharmaceuticals and materials science applications (Vogt et al., 2013).
- Molecular Wire Applications : Studies on derivatives featuring similar structural motifs explore their use as molecular wires, which has implications for the development of electronic and photonic materials (Wang et al., 2006).
properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-4-6-18(12-15(14)2)23-21(26)20(25)22-10-8-16-5-7-19-17(13-16)9-11-24(19)3/h4-7,9,11-13H,8,10H2,1-3H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCWNJBKRXLRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

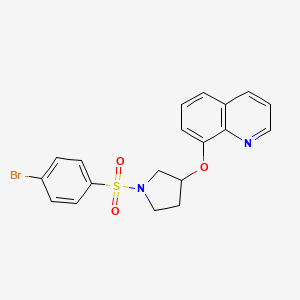
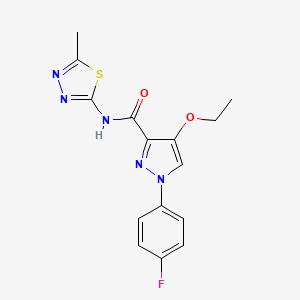
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2743002.png)

![3,4-Dihydro-2H-chromen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2743004.png)
![Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate](/img/structure/B2743007.png)
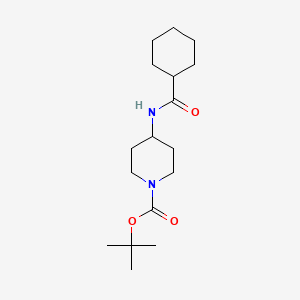


![tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2743014.png)

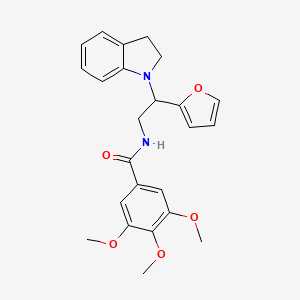
![4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2743018.png)
